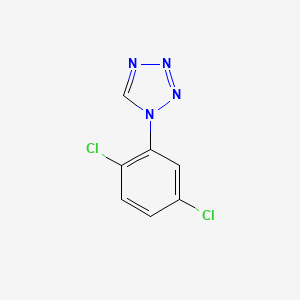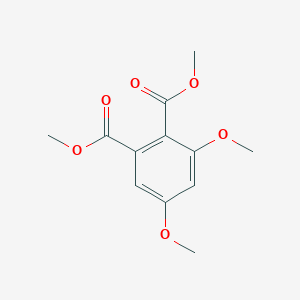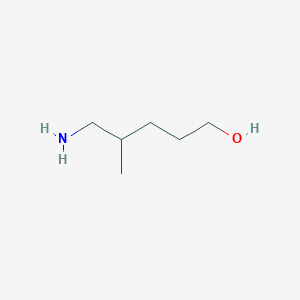
1-(2,5-Dichlorophenyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a 2,5-dichlorophenyl group. This compound is part of the broader class of tetrazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. Tetrazoles are notable for their high nitrogen content and unique electronic properties, making them valuable in various chemical and biological contexts .
Métodos De Preparación
The synthesis of 1-(2,5-Dichlorophenyl)tetrazole typically involves the cyclization of azide and nitrile compounds. One common method includes the reaction of 2,5-dichlorobenzonitrile with sodium azide under acidic conditions. This reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring .
Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of catalysts like aluminum hydroxide or palladium nanoparticles can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
1-(2,5-Dichlorophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert the tetrazole ring into amine derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)tetrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The biological activity of 1-(2,5-Dichlorophenyl)tetrazole is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. This inhibition occurs through the binding of the tetrazole ring to the enzyme’s active site, preventing substrate access and subsequent catalysis .
Comparación Con Compuestos Similares
1-(2,5-Dichlorophenyl)tetrazole can be compared to other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole: Lacks the chlorine substituents, resulting in different electronic properties and reactivity.
5-(4-Chlorophenyl)-1H-tetrazole: Similar in structure but with a single chlorine substituent, leading to variations in biological activity and chemical behavior.
The presence of two chlorine atoms in this compound enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions and potentially more potent in biological applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Continued exploration of its properties and applications will likely yield further insights and innovations.
Propiedades
Fórmula molecular |
C7H4Cl2N4 |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)tetrazole |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H |
Clave InChI |
MYHFHLSNWOQVLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N2C=NN=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)

